molecular formula C20H16FN5O B6481111 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide CAS No. 897623-64-2

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B6481111
CAS No.: 897623-64-2
M. Wt: 361.4 g/mol
InChI Key: KNMPDJODIGAUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.13388831 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMPDJODIGAUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of F2070-1719 is currently unknown. Compounds with similar structures often interact with their targets by binding to them, thereby modulating their function. This can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tetrazole ring , which is known for its biological significance, particularly in drug design. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, while the naphthalenyl moiety contributes to its pharmacological properties.

Property Details
IUPAC Name This compound
Molecular Formula C16H14FN5O
CAS Number 920464-09-1

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The tetrazole ring can mimic carboxylic acids, facilitating interactions with enzymes and receptors involved in critical biological pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes related to cancer proliferation.
  • Modulation of Signaling Pathways: Similar compounds have been shown to affect pathways such as Notch and AKT signaling, which are crucial in cancer biology.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • A derivative of the tetrazole class demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and cell cycle arrest through oxidative stress mechanisms .

Case Studies

  • Study on Tetrazole Derivatives:
    • A study synthesized various tetrazole derivatives and assessed their antiproliferative activity against different cancer cell lines. The results indicated that certain modifications on the tetrazole ring enhanced anticancer activity significantly.
    • The IC50 values for these derivatives ranged from 0.67 to 2.96 μmol/L depending on the cell line and treatment duration .
  • Mechanistic Insights:
    • Compounds similar to this compound were found to induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. This suggests a potential mechanism where oxidative stress plays a critical role in mediating the compound's effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.